Corallocin C

描述

属性

CAS 编号 |

2002492-45-5 |

|---|---|

分子式 |

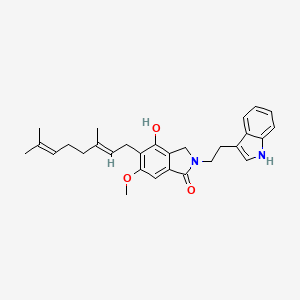

C29H34N2O3 |

分子量 |

458.6 g/mol |

IUPAC 名称 |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |

InChI |

InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |

InChI 键 |

KBDZJFMUKPGBBP-UDWIEESQSA-N |

手性 SMILES |

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |

规范 SMILES |

CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |

产品来源 |

United States |

准备方法

Extraction Procedure:

- Sample Preparation: The mushroom material is dried and powdered to increase surface area for extraction.

- Solvent Extraction: Typically, organic solvents such as methanol, ethanol, or acetone are used for initial extraction due to their efficacy in solubilizing isoindolinone derivatives like this compound.

- Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity to enrich the bioactive fraction.

- Chromatographic Purification: Preparative reverse-phase liquid chromatography (RPLC) is employed to isolate this compound, leveraging its polarity and molecular characteristics.

Data Table: Extraction Yields and Purity

| Extraction Method | Solvent | Yield (mg/kg mushroom) | Purity (%) | Notes |

|---|---|---|---|---|

| Reverse-phase chromatography | Methanol | 1.0 | >95 | High purity, used for bioassays |

| Water extraction | N/A | Not suitable | Low | Ineffective for this compound |

Biosynthesis Pathways in Hericium coralloides

This compound biosynthesis involves complex enzymatic transformations within the mushroom, primarily involving isoindolinone derivatives. The pathway includes reduction, oxidation, and cyclization steps catalyzed by specific enzymes.

Key Biosynthetic Steps:

- Formation of Isoindolinone Core: Derived from amino acid precursors, particularly phenylalanine or tryptophan derivatives.

- Reduction and Cyclization: Enzymatic reduction of precursor molecules followed by cyclization leads to the isoindolinone structure characteristic of this compound.

- Tailoring Modifications: Methylation, hydroxylation, and other modifications enhance bioactivity and stability.

Research Findings:

- The biosynthesis involves gene clusters encoding enzymes responsible for these transformations, with evidence suggesting conserved pathways among Hericium species (see).

Chemical Synthesis of this compound

Total chemical synthesis of this compound has been achieved through multi-step organic synthesis, primarily utilizing Suzuki–Miyaura coupling reactions to construct the isoindolinone core and append the side chains.

Synthesis Route:

- Step 1: Construction of the isoindolinone core via cyclization of appropriately substituted benzamides.

- Step 2: Introduction of the side chain through palladium-catalyzed cross-coupling reactions.

- Step 3: Functional group modifications, including hydroxylation and methylation, to match the natural structure.

Example Synthesis Data:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Phthalimide derivatives | Heat, acid catalysis | 65 |

| 2 | Suzuki coupling | Boronic acids, Pd catalyst | Reflux | 70 |

| 3 | Functionalization | Methylating agents | Room temperature | 80 |

- Total synthesis of this compound has been successfully demonstrated, with yields sufficient for biological testing, confirming the feasibility of synthetic production for research and potential therapeutic applications (see,).

Data Summary and Comparative Table

化学反应分析

Types of Reactions: Corallocin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoryl chloride, aluminum chloride, and sodium borohydride . These reagents facilitate the transformation of this compound into different derivatives with potential therapeutic applications .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified benzofuranone and isoindolinone structures . These derivatives exhibit different biological activities, making them valuable for further research and development .

科学研究应用

Corallocin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying complex organic reactions . In biology, it has been shown to induce nerve growth factor and brain-derived neurotrophic factor expression, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, this compound exhibits antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .

作用机制

Corallocin C exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons . The molecular targets and pathways involved in the mechanism of action of this compound include the activation of specific receptors and signaling pathways that regulate neurotrophin expression .

相似化合物的比较

Corallocin B

- Structural Differences: Corallocin B shares the isoindolinone core but features an acetyl group (-COCH₃) at R1 instead of a methyl group .

Corallocin D and E

- Structural Features : Corallocin D and E, isolated from Hericium corallo, incorporate a geranyl side chain and additional aromatic substituents, respectively .

- Functional Contrast : Unlike Corallocin C, these derivatives exhibit antimicrobial activity (e.g., MIC = 16 µg/mL against Staphylococcus aureus for Corallocin D) but lack reported neurotrophic effects .

Functional Analogs from Other Fungi

Echinuline (Lentinus strigellus)

Dictyoquinazols A-C (Dictyophora indusita)

Concavine (Clitocybe concava)

- Activity : Concavine shows weak antimicrobial activity (MIC > 64 µg/mL for most pathogens) .

- Structural Optimization : Chlorinated derivatives of Concavine exhibit enhanced activity, suggesting a pathway for modifying this compound’s analogs .

Other Hericium Neurotrophic Compounds

- Cyathane Diterpenoids: New derivatives from H. erinaceus and H. flagellum enhance BDNF expression but require complex biosynthesis, whereas this compound is more readily isolated .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Antimicrobial Activity of Corallocin D vs. Concavine

| Compound | Staphylococcus aureus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

|---|---|---|

| Corallocin D | 16 | 32 |

| Concavine | >64 | >64 |

| Gentamicin | 2 | N/A |

Key Research Findings

Dual Neurotrophic Action: this compound is the first Hericium metabolite shown to upregulate both NGF and BDNF, suggesting a broader mechanistic impact than hericenones or erinacines .

Structure-Activity Relationship (SAR) : The methyl group at R1 in this compound enhances solubility and bioavailability compared to acetylated analogs like Corallocin B .

Antimicrobial Potential: Corallocin D’s geranyl side chain contributes to its antimicrobial efficacy, though its activity is modest compared to clinical antibiotics .

Therapeutic Optimization : Chlorination improved Concavine’s activity, a strategy applicable to Corallocin derivatives for enhanced neurotrophic or antimicrobial effects .

常见问题

Q. What are the distinguishing structural features of Corallocin C compared to other Hericium-derived metabolites, and how do these features influence its bioactivity?

this compound is characterized by a core aromatic skeleton with hydroxyl (-OH) and carboxyl (-COOH) functional groups. Its differentiation from analogs like Corallocin B lies in the substituent at the R1 position: this compound has a methyl group (-CH3), whereas Corallocin B contains an acetyl group (-CH3CO) . These structural variations impact polarity, solubility, and receptor-binding affinity, which are critical for bioactivity profiling. Methodologically, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are essential for structural elucidation. Comparative studies should include computational modeling (e.g., molecular docking) to predict interactions with biological targets.

Q. What methodologies are recommended for initial bioactivity screening of this compound?

Initial screening should employ in vitro assays targeting antimicrobial, anticancer, or anti-inflammatory pathways, depending on the hypothesized bioactivity. For example:

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to minimize false positives .

Advanced Research Questions

Q. How can researchers optimize the isolation protocol for this compound to improve yield and purity?

Optimization requires a systematic approach:

- Extraction : Test solvents of varying polarity (e.g., methanol, ethyl acetate) to maximize compound solubility.

- Chromatography : Use preparative HPLC with gradient elution (C18 column) and monitor fractions via UV-Vis at λmax specific to this compound.

- Purity validation : Combine LC-MS with diode-array detection (DAD) to confirm absence of co-eluting impurities. Document yield at each step and compare with literature data to identify bottlenecks .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Pharmacokinetic studies : Measure plasma concentration-time profiles (e.g., using LC-MS/MS) to assess absorption and half-life.

- Metabolite identification : Incubate this compound with liver microsomes to identify degradation products.

- Formulation adjustments : Use nanocarriers (e.g., liposomes) to enhance stability. Cross-validate findings using orthogonal assays (e.g., transgenic animal models vs. cell-based systems) .

Q. What analytical approaches are suitable for quantifying this compound in complex biological matrices (e.g., serum, tissue)?

Develop a validated LC-MS/MS method with:

- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (SPE).

- Internal standard : A structurally similar compound (e.g., deuterated this compound).

- Calibration curve : Linear range covering expected concentrations (e.g., 1–1000 ng/mL). Include quality controls (QCs) for precision (<15% RSD) and accuracy (85–115% recovery) .

Data Analysis and Reporting

Q. How should researchers address variability in bioactivity data across independent studies on this compound?

Conduct a meta-analysis to identify sources of heterogeneity:

- Study design : Compare assay conditions (e.g., cell line passages, incubation times).

- Data normalization : Standardize results to positive controls or vehicle-treated groups.

- Public databases : Deposit raw data in repositories like Figshare or Zenodo for transparency. Use statistical tools (e.g., funnel plots) to detect publication bias .

Q. What are the best practices for reporting this compound’s chemical and bioactivity data in manuscripts?

Follow journal-specific guidelines (e.g., RSC or ACS standards):

- Synthesis : Provide detailed NMR/HR-MS spectra in supplementary materials.

- Bioactivity : Report IC50/MIC values with 95% confidence intervals and p-values.

- Reproducibility : Include step-by-step protocols for key experiments. Avoid redundant data presentation (e.g., text duplicating tables) and ensure all claims are data-supported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。